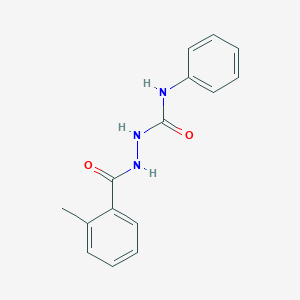

2-(2-methylbenzoyl)-N-phenylhydrazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2-methylbenzoyl)-N-phenylhydrazinecarboxamide involves multiple steps, including chlorination, aminolysis, hydrazine hydrate reduction, condensation, and reduction reactions. An example in the literature describes the synthesis of a related compound through a five-step process that results in a good yield of 54.5%, highlighting the practicality of such synthetic routes due to mild conditions and convenient operations (Gong Ping, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-methylbenzoyl)-N-phenylhydrazinecarboxamide has been characterized using techniques such as 1H-NMR, MS, FTIR, and X-ray crystallography. For instance, the crystal and molecular structure of a piroxicam derivative was determined from laboratory X-ray powder data, revealing the formation of a three-dimensional framework structure through hydrogen bonding and π interactions (Santu Chakraborty et al., 2007).

Chemical Reactions and Properties

Reactivity studies of similar compounds show varying responses to different carbon electrophiles, with Z- and E-isomers displaying different reactivities. For example, the Z-isomer of a related compound could undergo cyclization to produce imidazole and triazine derivatives, whereas the E-isomer did not show such reactivity (Mohsen K. Abou-Elregal et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on “2-(2-methylbenzoyl)-N-phenylhydrazinecarboxamide” could include further exploration of its synthesis, investigation of its properties, and potential applications. This could involve laboratory experiments, computational modeling, and possibly even commercial development .

Propriétés

IUPAC Name |

1-[(2-methylbenzoyl)amino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-11-7-5-6-10-13(11)14(19)17-18-15(20)16-12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19)(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQPMJNVXUUWQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971612 |

Source

|

| Record name | 2-[Hydroxy(2-methylphenyl)methylidene]-N-phenylhydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylbenzoyl)-N-phenylhydrazinecarboxamide | |

CAS RN |

5621-51-2 |

Source

|

| Record name | 2-[Hydroxy(2-methylphenyl)methylidene]-N-phenylhydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621549.png)

![7-{[2-(trifluoromethyl)phenyl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621559.png)

![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621570.png)

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5621573.png)

![N-(2-chloro-3-pyridinyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5621584.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}chromane-3-carboxamide](/img/structure/B5621591.png)

![5-fluoro-N,N-dimethyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5621610.png)

![1-methyl-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5621622.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5621648.png)